

# Technical Guide: Solubility of 1,4-Dinitrosobenzene in Organic Solvents

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## Compound of Interest

Compound Name: 1,4-Dinitrosobenzene

Cat. No.: B086489

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## Introduction

**1,4-Dinitrosobenzene** is a highly reactive organic compound with applications in chemical synthesis, particularly as a reagent for the preparation of N-nitroso compounds and hydrazine derivatives. Its utility in the pharmaceutical industry includes the introduction of specific functional groups into organic molecules, serving as an intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of **1,4-dinitrosobenzene** in organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination and synthesis, and a visualization of a key synthetic pathway.

## Core Data: Solubility of 1,4-Dinitrosobenzene

A thorough review of available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for **1,4-dinitrosobenzene**. While qualitative descriptions of its solubility exist, precise numerical data (e.g., g/100 mL or mol/L at specified temperatures) is not readily available in the public domain. The information that has been gathered is summarized below.

It is important to note that **1,4-dinitrosobenzene** can exist in both monomeric and polymeric forms, and its solubility is significantly influenced by its physical state. Early literature suggests

that the polymeric form of p-dinitrosobenzene exhibits very low solubility in non-polar solvents.  
[1]

Table 1: Qualitative Solubility of **1,4-Dinitrosobenzene** in Various Solvents

Solvent Classification	Solvent	Solubility	Notes
Polar Protic	Ethanol	Soluble	Qualitative mention; no quantitative data available.
Polar Aprotic	Acetone	Soluble	Qualitative mention; no quantitative data available.
Non-Polar Aromatic	Benzene	Very Low to Insoluble	Especially for the polymeric form.[1]
Polar Aprotic	Nitrobenzene	Soluble (used for recrystallization)	Employed as a solvent for purification, suggesting good solubility, especially at elevated temperatures.[1]

## Experimental Protocols

### Protocol 1: Determination of Solubility via the Gravimetric Method

This protocol outlines a standard gravimetric method for determining the solubility of a solid compound like **1,4-dinitrosobenzene** in an organic solvent.

#### 1. Materials and Equipment:

- **1,4-Dinitrosobenzene** (solid)
- Selected organic solvent (analytical grade)

- Temperature-controlled shaker or stirring plate
- Analytical balance (readable to  $\pm 0.0001$  g)
- Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
- Oven or vacuum oven for drying
- Glass vials with airtight seals

## 2. Procedure:

- **Sample Preparation:** Add an excess amount of solid **1,4-dinitrosobenzene** to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed.
- **Solvent Addition:** Add a known volume or mass of the desired organic solvent to the vial.
- **Equilibration:** Seal the vial and place it in a temperature-controlled shaker or on a stirring plate set to a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle.
- **Filtration:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter that is compatible with the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.
- **Solvent Evaporation:** Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of **1,4-dinitrosobenzene**.
- **Mass Determination:** Once the solvent is completely removed, weigh the vial containing the dried solute.
- **Calculation:** The solubility is calculated as the mass of the dissolved solid per volume (or mass) of the solvent.

## Protocol 2: Synthesis of 1,4-Dinitrosobenzene via Oxidation of p-Quinone Dioxime

This protocol describes a method for the synthesis of **1,4-dinitrosobenzene**.

### 1. Materials:

- p-Quinone dioxime
- Hydrogen peroxide (30-35%)
- Hydrochloric acid
- Water

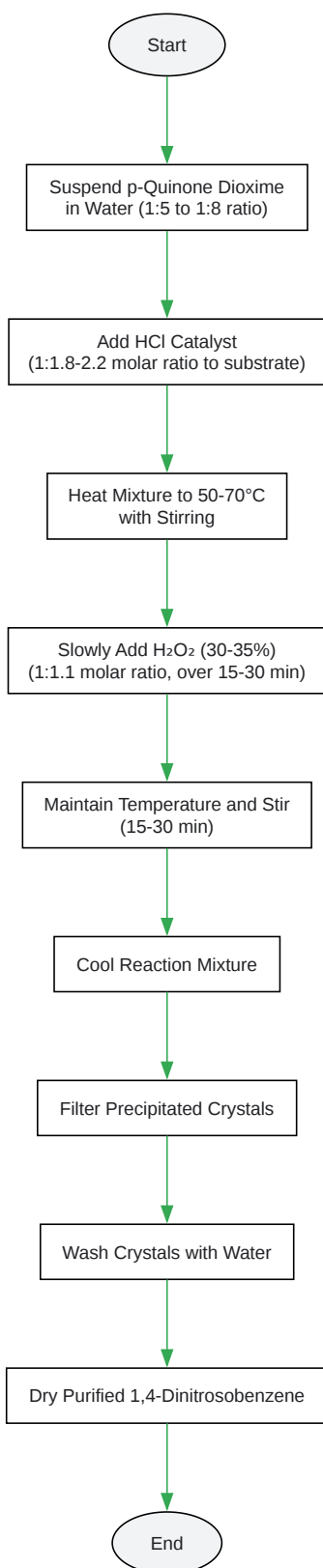
### 2. Procedure:

- **Reaction Setup:** In a reaction vessel, prepare an aqueous suspension of p-quinone dioxime. The weight ratio of p-quinone dioxime to water should be in the range of 1:5 to 1:8.
- **Catalyst Addition:** Add hydrochloric acid to the suspension to act as a catalyst. The molar ratio of p-quinone dioxime to hydrogen chloride should be approximately 1:1.8 to 1:2.2.
- **Heating:** Heat the stirred mixture to a temperature between 50-70°C.
- **Oxidant Addition:** Slowly add hydrogen peroxide (30-35%) to the heated suspension over a period of 15-30 minutes. The molar ratio of p-quinone dioxime to hydrogen peroxide should be 1:1.1.
- **Reaction Incubation:** Maintain the reaction mixture at the specified temperature with continuous stirring for an additional 15-30 minutes after the addition of hydrogen peroxide is complete.
- **Isolation:** Cool the reaction mixture. The crystalline product, **1,4-dinitrosobenzene**, will precipitate.
- **Filtration and Washing:** Filter the crystals from the mother liquor. Wash the collected crystals with water to remove any remaining acid and other water-soluble impurities.

- Drying: Dry the purified crystals.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **1,4-dinitrosobenzene** from p-quinone dioxime.



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## References

- 1. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
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